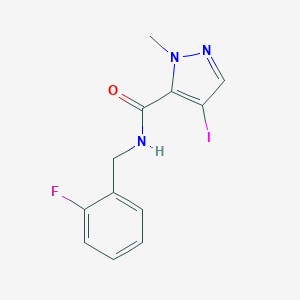
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide, also known as CTCA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is not fully understood. However, it has been proposed that 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide may reduce inflammation and inhibit cell proliferation, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have a half-life of approximately 2 hours in rats, indicating its potential for rapid metabolism and elimination. 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have a dose-dependent effect on cell viability, with higher concentrations leading to increased cell death. Additionally, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to induce apoptosis in cancer cells, further highlighting its potential as an anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is its low toxicity profile, making it a promising candidate for further development as a therapeutic agent. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is its limited solubility in aqueous solutions, which may pose challenges in its formulation for clinical use.
将来の方向性
There are several potential future directions for the research and development of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide. One area of interest is the identification of its specific molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the efficacy of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide in animal models and in clinical trials. Finally, the development of novel formulations and delivery methods may enhance the therapeutic potential of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide and overcome its limitations.
In conclusion, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide is a promising chemical compound with potential therapeutic applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Further research is needed to fully understand its mechanism of action, evaluate its efficacy in animal models and clinical trials, and develop novel formulations and delivery methods to enhance its therapeutic potential.
合成法
The synthesis of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide involves the reaction between 5-chloro-2-thiophenecarboxylic acid and acryloyl chloride in the presence of triethylamine. The resulting product is then treated with cyanamide and triethylamine to obtain 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide. This method has been optimized to produce high yields of 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide with excellent purity.
科学的研究の応用
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been tested against various cancer cell lines, and it has been found to inhibit cell proliferation and induce apoptosis. Additionally, 3-(5-Chloro-2-thienyl)-2-cyanoacrylamide has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
3-(5-Chloro-2-thienyl)-2-cyanoacrylamide |
|---|---|
分子式 |
C8H5ClN2OS |
分子量 |
212.66 g/mol |
IUPAC名 |
(E)-3-(5-chlorothiophen-2-yl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-7-2-1-6(13-7)3-5(4-10)8(11)12/h1-3H,(H2,11,12)/b5-3+ |
InChIキー |
OCIZIEBEFPKXLJ-HWKANZROSA-N |
異性体SMILES |
C1=C(SC(=C1)Cl)/C=C(\C#N)/C(=O)N |
SMILES |
C1=C(SC(=C1)Cl)C=C(C#N)C(=O)N |
正規SMILES |
C1=C(SC(=C1)Cl)C=C(C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213645.png)



![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)

![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

